N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-4-phenylbutanamide
Description
Properties
IUPAC Name |
N-[2-(2-methylimidazol-1-yl)ethyl]-4-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O/c1-14-17-10-12-19(14)13-11-18-16(20)9-5-8-15-6-3-2-4-7-15/h2-4,6-7,10,12H,5,8-9,11,13H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBLOAJLFEYIDEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CCNC(=O)CCCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-4-phenylbutanamide typically involves the formation of the imidazole ring followed by the attachment of the phenylbutanamide group. One common method is the condensation of glyoxal and ammonia to form the imidazole ring, followed by subsequent functionalization to introduce the 2-methyl and ethyl groups . The final step involves the coupling of the imidazole derivative with 4-phenylbutanoyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-4-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like N-bromosuccinimide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole N-oxides, while reduction can produce amines .
Scientific Research Applications
N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-4-phenylbutanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-4-phenylbutanamide involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzimidazole Derivatives
Benzimidazole-based compounds, such as 3‑(2‑(1H‑benzo[d]imidazol‑2‑ylthio)acetamido)‑N‑(2,4‑dinitrophenyl)benzamide (W1) (), share a heterocyclic core but differ in substitution patterns and functional groups. Key distinctions include:
- Core Structure: The target compound features a simpler imidazole ring, whereas W1 incorporates a benzimidazole scaffold fused with a benzene ring.
- Substituents : W1 includes a 2,4-dinitrophenyl group, which is strongly electron-withdrawing, compared to the phenylbutanamide group in the target compound. This difference may influence solubility, metabolic stability, and cytotoxicity .
- Biological Activity : Benzimidazole derivatives (e.g., W1) are reported to show antimicrobial and anticancer activities, likely due to interactions with DNA or enzyme inhibition. The target compound’s imidazole core may confer similar activities but with distinct pharmacokinetic profiles .
Methylimidazole-Linked Analogues
Compounds like N-{2-[1-(2-Fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}-4-hydroxypentanamide () and 2-(2-Methyl-1H-imidazol-1-yl)aniline () highlight structural variations in linker chains and substituents:
- Linker Chain : The target compound uses an ethyl spacer between the imidazole and phenylbutanamide, whereas employs a hydroxypentanamide chain. Longer chains (e.g., pentanamide) may enhance flexibility and solubility but reduce membrane permeability .
- In contrast, the target compound’s phenylbutanamide lacks halogens but offers a balance of hydrophobicity and hydrogen-bonding capacity .
Complex Heterocyclic Systems
The compound 1,2,3,9-Tetrahydro-9-methyl-3-[(2-methyl-1H-imidazol-1-yl)methyl]-4H-carbazolone () demonstrates advanced structural complexity:
- Hybrid Scaffolds : The carbazolone-imidazole hybrid in combines a tricyclic carbazole system with a methylimidazole group. Such structures may enhance multi-target activity but complicate synthesis and purification .
- Pharmacological Implications : The carbazole moiety is associated with DNA intercalation and topoisomerase inhibition, suggesting divergent mechanisms of action compared to the simpler phenylbutanamide-imidazole system in the target compound .
Biological Activity
N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-4-phenylbutanamide, a compound characterized by its imidazole ring and phenylbutanamide structure, has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and implications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 273.36 g/mol. The compound features a five-membered imidazole ring, which is known for its diverse biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C16H21N3O |
| Molecular Weight | 273.36 g/mol |
| CAS Number | 1286717-81-4 |
| IUPAC Name | N-[2-(2-methylimidazol-1-yl)ethyl]-4-phenylbutanamide |
Synthesis Methods
The synthesis of this compound typically involves:
- Formation of the Imidazole Ring : This can be achieved through the condensation of glyoxal and ammonia.
- Functionalization : Subsequent reactions introduce the 2-methyl and ethyl groups to form the final compound.
Antimicrobial Properties
Research has indicated that imidazole derivatives possess significant antimicrobial activity. In vitro studies have shown that this compound exhibits inhibitory effects against various bacterial strains, including Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 50 µg/mL |
| Escherichia coli | 100 µg/mL |
| Pseudomonas aeruginosa | 75 µg/mL |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies demonstrate that it can induce apoptosis in various cancer cell lines, including MCF7 (breast carcinoma) and HT-29 (colon carcinoma). The mechanism involves modulation of cell cycle progression and disruption of microtubule integrity.
Table 2: Antiproliferative Activity on Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 10 | Induction of apoptosis |
| HT-29 | 15 | Cell cycle arrest at G2/M phase |
| M21 (melanoma) | 12 | Disruption of microtubule structures |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The imidazole ring can interact with enzymes, inhibiting their activity.
- Receptor Modulation : The compound may bind to various receptors, influencing signaling pathways involved in cell proliferation and apoptosis.
Case Studies
Several studies have highlighted the potential therapeutic applications of this compound:
- Study on Anticancer Activity : A study assessed the effects of this compound on human cancer cells grafted onto chick chorioallantoic membranes (CAM). Results indicated significant inhibition of tumor growth, suggesting its potential as an anticancer agent .
- Antimicrobial Efficacy : In a comparative analysis with standard antibiotics, this compound showed superior efficacy against resistant strains of bacteria, indicating its promise in treating infections caused by multidrug-resistant organisms .
Q & A
Q. What are the optimal synthetic routes for N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-4-phenylbutanamide?
- Methodological Answer : The synthesis typically involves multi-step reactions:
Imidazole alkylation : React 2-methylimidazole with a bromoethyl intermediate to introduce the imidazolylethyl group.
Amide coupling : Use coupling agents (e.g., EDC/HOBt) to conjugate the 4-phenylbutanoic acid moiety to the alkylated imidazole intermediate.
- Key conditions: Maintain pH 7–8 during coupling and control temperature (e.g., 0–5°C for activation, room temperature for reaction).
- Purification often employs column chromatography or recrystallization .
Q. Which spectroscopic methods are critical for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for the imidazole ring (δ 7.0–8.5 ppm), phenyl groups (δ 7.2–7.5 ppm), and butanamide chain (δ 2.1–3.5 ppm) .
- Mass Spectrometry (ESI-MS) : Confirm molecular weight (e.g., [M+H]+ ion) and fragmentation patterns .
- IR Spectroscopy : Identify amide C=O stretch (~1650–1700 cm⁻¹) and N-H bending (~1550 cm⁻¹) .
Q. What are the key physicochemical properties of this compound?
- Methodological Answer :
| Property | Value/Description | Source |
|---|---|---|
| Molecular Weight | ~352.45 g/mol | Calculated |
| logP | ~2.1 (predicted) | Analog data |
| Solubility | Low in water; soluble in DMSO, DMF | Experimental |
- Thermal Stability : Assess via DSC/TGA (decomposition >200°C inferred from analogs) .
Advanced Research Questions
Q. How can spectral ambiguities in structural analysis be resolved?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the aliphatic chain and confirm connectivity between imidazole and ethyl groups .
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to determine absolute configuration. Optimize crystal growth via vapor diffusion with DMSO/water mixtures .
Q. What strategies mitigate side reactions during synthesis?
- Methodological Answer :
- Protecting Groups : Temporarily protect the imidazole nitrogen during alkylation to prevent undesired quaternization .
- Reaction Monitoring : Use HPLC to track intermediate formation and adjust stoichiometry of coupling agents in real time .
- Temperature Control : Slow addition of reagents at low temperatures reduces dimerization of reactive intermediates .
Q. How can structure-activity relationships (SAR) be established for this compound?
- Methodological Answer :
Analog Synthesis : Modify substituents on the phenyl ring (e.g., electron-withdrawing groups) or imidazole methyl group.
Q. Biological Assays :
- Enzyme Inhibition : Test against kinases or cytochrome P450 isoforms using fluorogenic substrates .
- Cellular Uptake : Measure intracellular concentration via LC-MS in target cell lines .
Computational Docking : Use AutoDock Vina to predict binding modes to proteins (e.g., CYP51 homologs) and validate with mutagenesis studies .
Q. How to design experiments for studying biological target interactions?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Immobilize the compound on a sensor chip to measure binding kinetics (ka/kd) with purified receptors .
- Fluorescence Polarization : Label the compound with a fluorophore (e.g., FITC) to monitor competitive binding in vitro .
- In Vivo PET Imaging : Radiolabel with 18F (analog approach) to track biodistribution in animal models .
Data Contradiction Analysis
Q. How to address discrepancies in reported biological activities of analogs?
- Methodological Answer :
- Meta-Analysis : Compare IC50 values across studies, normalizing for assay conditions (e.g., pH, cell type).
- Dose-Response Validation : Re-test the compound in parallel with positive controls under standardized protocols .
- Solubility Correction : Account for solubility differences by using consistent vehicle controls (e.g., 0.1% DMSO) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
